

An In-depth Technical Guide to TAMRA-PEG2-Maleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TAMRA-PEG2-Maleimide**
Cat. No.: **B12386257**

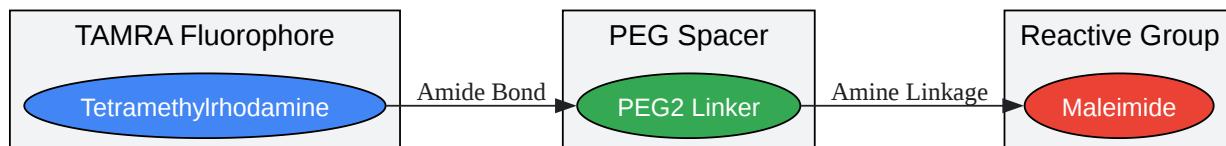
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **TAMRA-PEG2-Maleimide**, a fluorescent labeling reagent crucial for various applications in research and drug development. It details the molecule's physicochemical properties, its reaction mechanism, and protocols for its use in bioconjugation.

Core Properties and Specifications

TAMRA-PEG2-Maleimide is a thiol-reactive fluorescent dye that contains a tetramethylrhodamine (TAMRA) fluorophore, a polyethylene glycol (PEG) spacer, and a maleimide functional group. The TAMRA moiety provides the fluorescent signal, the PEG spacer enhances solubility and reduces steric hindrance, and the maleimide group allows for covalent attachment to biomolecules.


Property	Value	Reference(s)
Molecular Weight	640.68 g/mol	[1] [2]
Molecular Formula	C ₃₅ H ₃₆ N ₄ O ₈	[1] [2] [3]
CAS Number	2304558-24-3	
Appearance	Brown to green solid	
Excitation Maximum (λ _{ex})	~553 - 555 nm	
Emission Maximum (λ _{em})	~575 - 580 nm	
Solubility	Soluble in DMSO (≥ 100 mg/mL)	
Storage Conditions	Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.	

Chemical Structure

The structure of **TAMRA-PEG2-Maleimide** incorporates a xanthene core (the TAMRA dye), a flexible PEG linker, and a reactive maleimide ring.

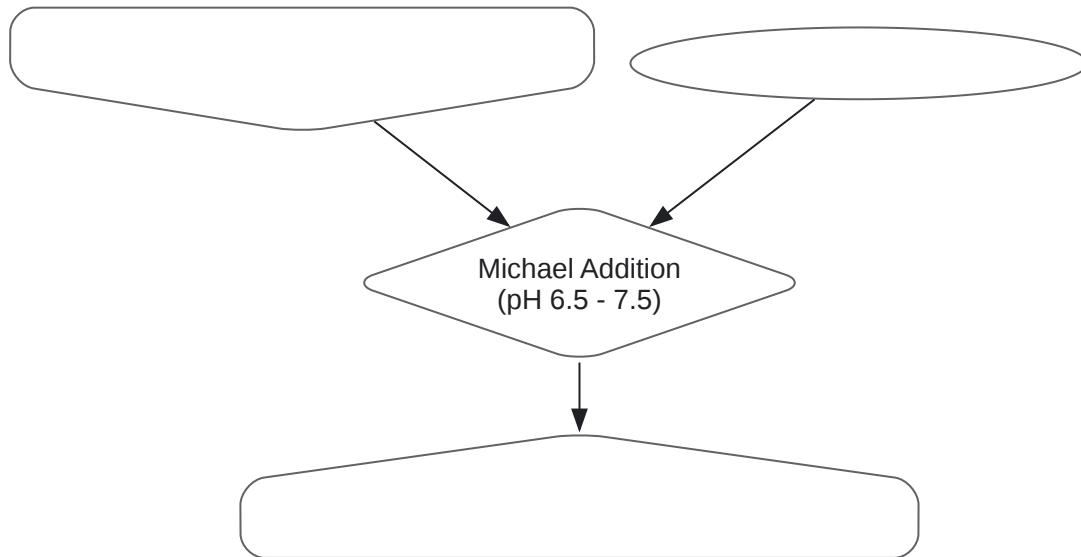
SMILES:O=C1OC2(C3=CC=C(C(NCCOCCOCCN4C(C=CC4=O)=O)=O)C=C13)C5=CC=C(N(C)C)C=C5OC6=CC(N(C)C)=CC=C62

Chemical Structure of TAMRA-PEG2-Maleimide

[Click to download full resolution via product page](#)

Caption: Logical components of the **TAMRA-PEG2-Maleimide** molecule.

Mechanism of Action and Bioconjugation


The primary application of **TAMRA-PEG2-Maleimide** is the covalent labeling of biomolecules through a thiol-reactive conjugation reaction. The maleimide group exhibits high selectivity for the sulphydryl (thiol) groups of cysteine residues found in proteins and peptides.

Thiol-Maleimide Reaction

The conjugation process is a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon-carbon double bonds within the maleimide ring. This reaction forms a stable thioether bond, covalently linking the TAMRA dye to the target molecule.

This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5. Above pH 7.5, the maleimide group may exhibit some reactivity towards primary amines (e.g., lysine residues), leading to potential side reactions. It is also crucial to note that disulfide bonds between cysteine residues do not react with maleimides and must be reduced to free thiols prior to conjugation.

Thiol-Maleimide Conjugation Pathway

[Click to download full resolution via product page](#)

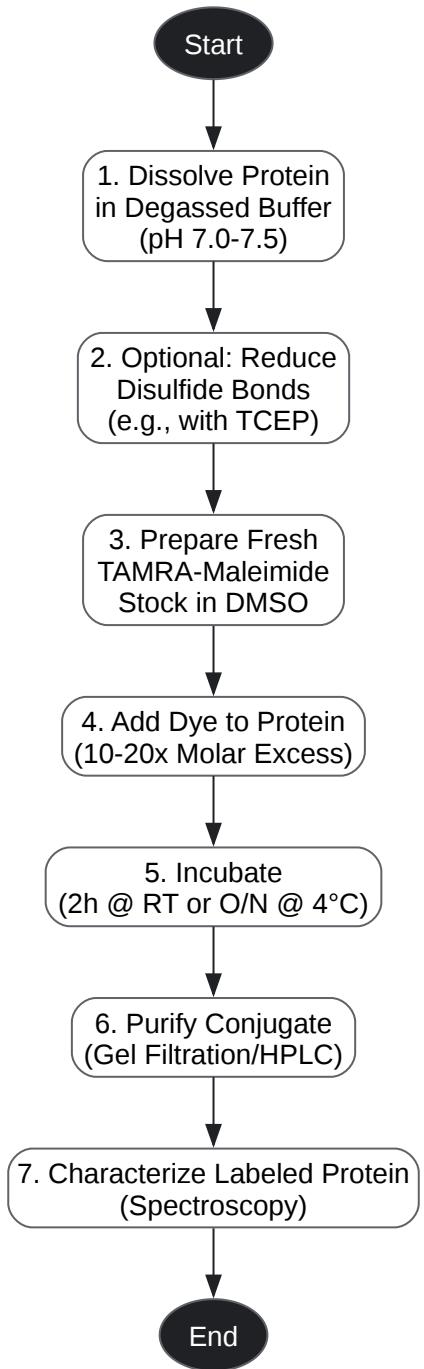
Caption: Reaction pathway for labeling a protein with **TAMRA-PEG2-Maleimide**.

Experimental Protocols

The following provides a generalized protocol for labeling proteins with **TAMRA-PEG2-Maleimide**. Optimization may be required based on the specific protein and desired degree of labeling.

Materials and Reagents

- Protein or other thiol-containing biomolecule
- **TAMRA-PEG2-Maleimide**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
- (Optional) Disulfide reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine)
- Purification column (e.g., gel filtration, FPLC, HPLC)


Protein Preparation Protocol

- Dissolve Protein: Prepare a solution of the protein to be labeled in the degassed conjugation buffer. A typical concentration is 1-10 mg/mL.
- Reduce Disulfides (Optional): If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 20-30 minutes. Note: If using DTT, it must be removed prior to adding the maleimide reagent.

Labeling Reaction Protocol

- Prepare Dye Stock Solution: Immediately before use, allow the vial of **TAMRA-PEG2-Maleimide** to warm to room temperature. Prepare a 1-10 mg/mL stock solution in anhydrous DMSO or DMF.
- Initiate Conjugation: Add a 10-20 fold molar excess of the dissolved **TAMRA-PEG2-Maleimide** to the protein solution. Mix thoroughly.
- Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
- Purification: Remove the unreacted dye and byproducts from the labeled protein conjugate using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, FPLC, or HPLC.

Experimental Workflow for Protein Labeling

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for protein conjugation.

Determination of Degree of Labeling (DOL)

The efficiency of the labeling reaction can be quantified by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{max} of the dye (~555 nm for TAMRA).

DOL Calculation Parameters

Parameter	Description	Value for TAMRA
A_prot	Absorbance of the conjugate at 280 nm	-
A_dye	Absorbance of the conjugate at ~555 nm	-
ϵ_{prot}	Molar extinction coefficient of the protein at 280 nm ($\text{M}^{-1}\text{cm}^{-1}$)	Protein-specific
ϵ_{dye}	Molar extinction coefficient of the dye at ~555 nm ($\text{M}^{-1}\text{cm}^{-1}$)	~90,000
CF280	Correction factor for dye absorbance at 280 nm	~0.3

The concentration of the protein and dye can be calculated, and their ratio provides the DOL.

Applications in Research and Drug Development

The ability to selectively label biomolecules with a bright and photostable fluorophore makes **TAMRA-PEG2-Maleimide** a valuable tool in numerous scientific disciplines.

- Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.
- Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled surface or intracellular protein.
- Protein-Protein Interaction Studies: Use in fluorescence resonance energy transfer (FRET) experiments as an acceptor dye.
- Antibody-Drug Conjugates (ADCs): While TAMRA itself is not a drug, the maleimide conjugation chemistry is fundamental to the development of ADCs, where cytotoxic agents are linked to antibodies for targeted cancer therapy. The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of such therapeutics.
- Biosensors: Develop fluorescent biosensors where the conjugation of the dye to a recognition element (e.g., an antibody or peptide) enables the detection of specific analytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAMRA-PEG2-Maleimide - Immunomart [immunomart.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to TAMRA-PEG2-Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386257#tamra-peg2-maleimide-molecular-weight-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com